molecular formula C20H18Cl2N2O2 B6482857 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline CAS No. 941903-57-7

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline

Cat. No. B6482857
CAS RN: 941903-57-7
M. Wt: 389.3 g/mol
InChI Key: FWAHDIMKGUSWRR-UHFFFAOYSA-N
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Description

The compound “8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals . Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography . Unfortunately, without specific data or an existing study on the compound “8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline”, it’s challenging to provide an accurate molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Quinoline has a nitrogen atom in its structure, making it a base with properties similar to pyridine . It can undergo reactions typical for other tertiary amines, such as acylation and protonation . More specific reactions would depend on the other functional groups present in the “8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline” molecule.

properties

IUPAC Name

4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-16-6-4-14(12-17(16)22)13-26-18-3-1-2-15-5-7-19(23-20(15)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHDIMKGUSWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-((3,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine

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